molecular formula C16H25BFNO2 B7953350 {[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(isopropyl)amine

{[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(isopropyl)amine

Cat. No.: B7953350
M. Wt: 293.2 g/mol
InChI Key: JIGYABXXTKEDJU-UHFFFAOYSA-N
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Description

{[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(isopropyl)amine is a compound that features a boronic ester group and a fluorinated aromatic ring. This compound is significant in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. Its unique structure, which includes a boronic ester and a fluorine atom, makes it valuable in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(isopropyl)amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The starting material, 2-fluoro-6-bromobenzyl alcohol, undergoes a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This step forms the boronic ester intermediate.

    Substitution Reaction: The boronic ester intermediate is then reacted with isopropylamine under suitable conditions to form the final product. This step may require a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(isopropyl)amine can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can modify the fluorinated aromatic ring or the amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group typically yields boronic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

{[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(isopropyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound’s boronic ester group can interact with biological molecules, making it useful in the development of enzyme inhibitors and probes.

    Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound can be a precursor for drug development.

    Industry: It is used in the synthesis of advanced materials, including polymers and electronic materials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which {[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(isopropyl)amine exerts its effects involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The fluorine atom enhances the compound’s stability and affinity for certain biological targets, contributing to its effectiveness in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

  • [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

What sets {[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(isopropyl)amine apart from similar compounds is its combination of a fluorinated aromatic ring and a boronic ester group. This unique structure enhances its reactivity and stability, making it particularly valuable in both synthetic and medicinal chemistry.

Properties

IUPAC Name

N-[[2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BFNO2/c1-11(2)19-10-12-13(8-7-9-14(12)18)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGYABXXTKEDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CNC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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